N-[3-(cyclooctylamino)-3-oxopropyl]benzamide
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Overview
Description
N-[3-(cyclooctylamino)-3-oxopropyl]benzamide is a chemical compound with a complex structure that includes a benzamide group attached to a cyclooctylamino moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(cyclooctylamino)-3-oxopropyl]benzamide typically involves the condensation of benzoic acids with amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, high yield, and the use of a reusable catalyst.
Industrial Production Methods
In industrial settings, the production of benzamide derivatives, including this compound, often involves high-temperature reactions between carboxylic acids and amines. The use of ultrasonic irradiation and solid acid catalysts can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[3-(cyclooctylamino)-3-oxopropyl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often require specific temperatures, solvents, and catalysts to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of products depending on the nucleophile used.
Scientific Research Applications
N-[3-(cyclooctylamino)-3-oxopropyl]benzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities, including its interactions with proteins and enzymes.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: It is used in the production of pharmaceuticals, plastics, and other industrial products.
Mechanism of Action
The mechanism of action of N-[3-(cyclooctylamino)-3-oxopropyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(cyclohexylamino)-3-oxopropyl]-3-methoxybenzamide
- N-[3-(cyclohexylamino)-3-oxopropyl]-3,4,5-trimethoxybenzamide
- 3-(cyclooctylamino)propanenitrile
Uniqueness
N-[3-(cyclooctylamino)-3-oxopropyl]benzamide is unique due to its specific cyclooctylamino moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H26N2O2 |
---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
N-[3-(cyclooctylamino)-3-oxopropyl]benzamide |
InChI |
InChI=1S/C18H26N2O2/c21-17(20-16-11-7-2-1-3-8-12-16)13-14-19-18(22)15-9-5-4-6-10-15/h4-6,9-10,16H,1-3,7-8,11-14H2,(H,19,22)(H,20,21) |
InChI Key |
IRLZPVYZHCMAEX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)CCNC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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